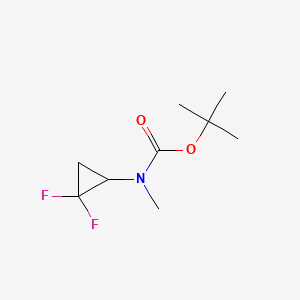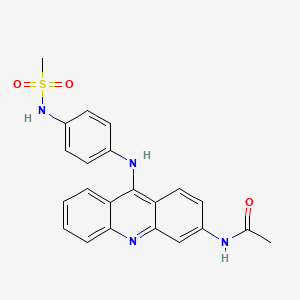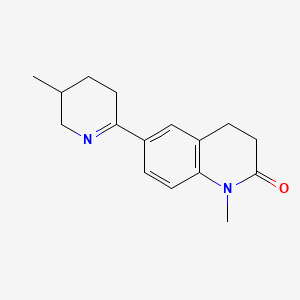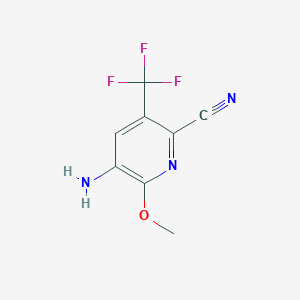
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine is a chemical compound that features a brominated pyrimidine ring and a morpholine moiety connected via a propylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Propylamine Linker: The brominated pyrimidine is then reacted with 3-chloropropylamine hydrochloride in the presence of a base like sodium hydroxide or potassium carbonate to form the propylamine linker.
Attachment of Morpholine: Finally, the intermediate product is reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiourea, or sodium alkoxides in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Applications De Recherche Scientifique
(5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine moiety can enhance binding affinity and specificity.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine: Similar structure but with a chlorine atom instead of bromine.
(5-Fluoro-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine: Similar structure but with a fluorine atom instead of bromine.
(5-Iodo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (5-Bromo-pyrimidin-2-YL)-(3-morpholin-4-YL-propyl)-amine can impart unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
886365-73-7 |
|---|---|
Formule moléculaire |
C11H17BrN4O |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
5-bromo-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H17BrN4O/c12-10-8-14-11(15-9-10)13-2-1-3-16-4-6-17-7-5-16/h8-9H,1-7H2,(H,13,14,15) |
Clé InChI |
OYQVNAKSSRDVGC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)




![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
